N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole moiety, a phenyl group, and a quinoline carboxamide group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Mode of Action
This inhibition disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to bacterial death .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, thereby exhibiting anti-tubercular activity .
Action Environment
The action of this compound, like other benzothiazole derivatives, can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and quinoline intermediates. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . The final step involves the coupling of the benzothiazole and quinoline intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide has been studied for various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzothiazol-2-yl)phenyl]-octanamide: Similar structure but with an octanamide group instead of a quinoline carboxamide.
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Contains a hydroxy group on the phenyl ring, which can affect its biological activity.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide is unique due to the presence of both benzothiazole and quinoline moieties, which provide a combination of biological activities not seen in other similar compounds. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N3OS/c33-28(23-18-26(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)29-32-25-12-6-7-13-27(25)34-29/h1-18H,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSKHBZUAXEZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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